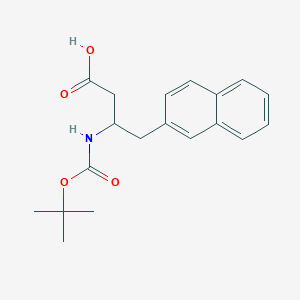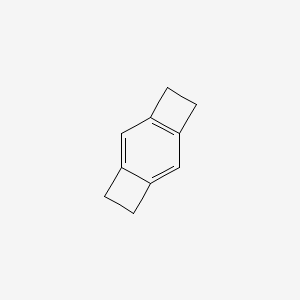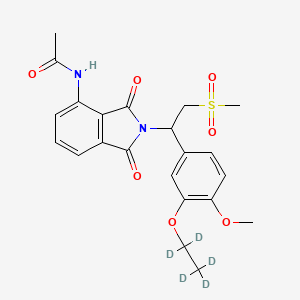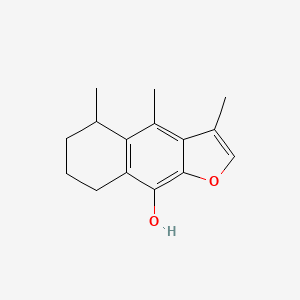![molecular formula C23H38O2 B12291629 1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)
1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene: is an organic compound characterized by the presence of two methoxy groups and a pentadec-10-enyl side chain attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dimethoxybenzene, which serves as the core structure.
Alkylation: The introduction of the pentadec-10-enyl side chain is achieved through an alkylation reaction. This can be done using a suitable alkyl halide (e.g., pentadec-10-enyl bromide) in the presence of a strong base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the pentadec-10-enyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of a saturated alkyl chain.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethoxybenzene: Lacks the pentadec-10-enyl side chain.
1,3-Dimethoxy-5-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of the pentadec-10-enyl side chain.
1,3-Dimethoxy-5-[(E)-hexadec-10-enyl]benzene: Similar structure but with a hexadec-10-enyl side chain.
Uniqueness
1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene is unique due to its specific side chain length and position, which can influence its chemical reactivity and biological activity. The presence of the pentadec-10-enyl side chain distinguishes it from other similar compounds and may confer unique properties and applications.
Eigenschaften
Molekularformel |
C23H38O2 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h7-8,18-20H,4-6,9-17H2,1-3H3/b8-7+ |
InChI-Schlüssel |
VNUMDBCQWDYHOF-BQYQJAHWSA-N |
Isomerische SMILES |
CCCC/C=C/CCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Kanonische SMILES |
CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)





![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)

![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)


